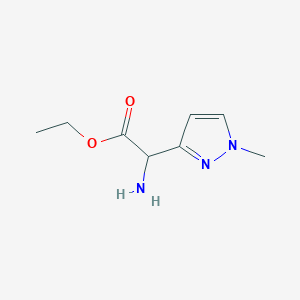![molecular formula C8H14ClNO2 B2944285 (1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride CAS No. 2445750-40-1](/img/structure/B2944285.png)
(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R,5R)-4-Aminobicyclo[320]heptane-1-carboxylic acid;hydrochloride is a bicyclic compound with a carboxylic acid group and an amine group It is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable, water-soluble compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable precursor such as a bicyclic ketone or aldehyde, which undergoes a series of reactions including reduction, protection/deprotection, and functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and purification techniques to ensure high yield and purity. The process would be optimized for efficiency and cost-effectiveness, with strict quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid or amine group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and amines, with reaction conditions varying based on the specific substitution reaction.
Major Products Formed:
Oxidation: Nitro derivatives, aldehydes, or carboxylic acids.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, interacting with various enzymes or receptors.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways or diseases.
Industry: It can be used in the development of new materials or chemical processes, leveraging its unique structural properties.
Wirkmechanismus
The mechanism by which (1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.
Vergleich Mit ähnlichen Verbindungen
(1R,4S,5S)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride: This is the enantiomer of the compound, with a different spatial arrangement of atoms.
Bicyclo[3.2.0]heptane derivatives: Other derivatives of the bicyclic core structure with different functional groups.
Uniqueness: (1S,4R,5R)-4-Aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various applications.
Eigenschaften
IUPAC Name |
(1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-2-4-8(7(10)11)3-1-5(6)8;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJKMESYWKHYAR-CLFDHOPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C(CC2)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1[C@@H](CC2)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride](/img/structure/B2944202.png)
![N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2944203.png)


![3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2944208.png)

![5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2944213.png)
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

![5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2944217.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2944218.png)
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)

